2-(4-Aminobenzyl)isoindoline-1,3-dione
Overview
Description
2-(4-Aminobenzyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are important heterocyclic compounds that have been extensively studied due to their potential therapeutic properties, including antipsychotic, anticonvulsant, and anti-inflammatory activities .
Mechanism of Action
Target of Action
The primary target of 2-(4-Aminobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding affinity of the compound to the receptor was assessed in terms of binding energy (∆G), suggesting a strong interaction . This interaction can lead to changes in the receptor’s activity, potentially modulating the dopaminergic system.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it impacts thedopaminergic pathways . These pathways play a crucial role in the central nervous system, influencing processes such as motor control, reward, and reinforcement.
Pharmacokinetics
In silico analysis has been used to predict some of its pharmacokinetic parameters
Result of Action
The compound has been evaluated in a Parkinsonism mouse model, where it was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in conditions related to the dopaminergic system, such as Parkinson’s disease.
Biochemical Analysis
Biochemical Properties
2-(4-Aminobenzyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s interaction with the D2 receptor involves binding to the allosteric site, which modulates the receptor’s activity and influences dopamine signaling pathways . Additionally, this compound has been found to inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of Alzheimer’s disease .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and necrosis, particularly in blood cancer cell lines such as K562 and Raji cells . The compound influences cell signaling pathways by modulating the activity of key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes associated with cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the allosteric site of the D2 receptor, modulating its activity and influencing dopamine signaling . Additionally, it inhibits the aggregation of β-amyloid proteins by binding to specific sites on the protein, preventing their self-association and subsequent formation of toxic aggregates . The compound also exerts its effects by inhibiting key enzymes involved in cellular metabolism, such as cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity and continues to exert its effects on cellular function, including sustained inhibition of β-amyloid aggregation and modulation of dopamine receptor activity . Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving cognitive function in animal models of cancer and Alzheimer’s disease, respectively . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid for excretion . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Additionally, binding proteins such as albumin play a role in the compound’s transport in the bloodstream, influencing its bioavailability and tissue distribution . The localization and accumulation of this compound within specific tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localizations influence the compound’s activity, including its effects on cellular metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-aminobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. One such method involves solventless conditions, where the reactants are heated together without the use of solvents, resulting in high yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Aminobenzyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of dyes, pigments, and polymer additives.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, exhibiting diverse biological properties.
Isoindoline Derivatives: Compounds with modifications on the isoindoline ring, leading to different pharmacological profiles .
Uniqueness
2-(4-Aminobenzyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSRUFWSIDRGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353586 | |
Record name | 4-N-Phthaloylglyaminomethyl aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100880-61-3 | |
Record name | 4-N-Phthaloylglyaminomethyl aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100880-61-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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